molecular formula C22H14BrNO3 B2446747 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923257-35-6

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2446747
CAS No.: 923257-35-6
M. Wt: 420.262
InChI Key: XOXYHSIFTIIYEM-UHFFFAOYSA-N
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Description

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromine atom, a benzamide group, and a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

2-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXYHSIFTIIYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:

    Bromination: The introduction of a bromine atom into the chromen-4-one moiety is achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform.

    Amidation: The benzamide group is introduced through an amidation reaction. This involves reacting the brominated chromen-4-one with an appropriate amine, such as aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Reduction Reactions: The carbonyl group in the chromen-4-one moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Alcohol derivatives of the chromen-4-one moiety.

    Oxidation Reactions: Quinone derivatives and other oxidized products.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on quinazolinone derivatives have shown that modifications can lead to enhanced antibacterial and antifungal activities . The introduction of halogen substituents, such as bromine, often increases the efficacy against various pathogens.

CompoundActivity TypeTested OrganismsResults
2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamideAntimicrobialStaphylococcus aureus, E. coliHigh inhibition observed
Similar CompoundsAntimicrobialCandida albicans, Aspergillus nigerSignificant activity noted

Anticancer Potential

The structural characteristics of this compound suggest its potential as an anticancer agent. Research into related chromene derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth . Studies focusing on the mechanism of action could reveal pathways through which this compound exerts its effects.

Study FocusCancer TypeMechanism of ActionFindings
In vitro studiesBreast cancerApoptosis inductionIncreased cell death in treated groups
Molecular docking studiesVarious cancersTargeting specific proteinsHigh binding affinity to oncogenic pathways

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for anti-inflammatory activity. For instance, studies on benzamide derivatives have shown promising results in reducing inflammation markers in animal models . This suggests that the compound could be further explored for its therapeutic effects in inflammatory diseases.

Compound TypeInflammation ModelEfficacyComparison
Benzamide DerivativesCarrageenan-induced edema in ratsSignificant reduction in swellingComparable to ibuprofen

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A study synthesized various chromene derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that brominated derivatives exhibited superior activity compared to their non-brominated counterparts .
  • Anticancer Activity Assessment :
    • Research focused on evaluating the anticancer properties of chromene-based compounds demonstrated that specific substitutions could enhance cytotoxicity against cancer cell lines. The findings support further exploration into the development of targeted therapies using such derivatives .
  • Inflammatory Response Studies :
    • Investigations into the anti-inflammatory effects showed that certain benzamide derivatives significantly reduced inflammation in experimental models, highlighting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be compared with other chromen-4-one derivatives, such as:

    4-hydroxy-2-phenyl-4H-chromen-6-yl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    2-iodo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide: Contains an iodine atom, which may lead to different pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives , which are known for their diverse biological activities. The structure can be analyzed as follows:

  • Molecular Formula : C18H14BrN1O2
  • Molecular Weight : 368.21 g/mol
  • Functional Groups : Bromine atom, benzamide moiety, and a coumarin core.

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antioxidant Activity : Several studies have shown that coumarin derivatives possess significant antioxidant properties, which help in protecting cells from oxidative stress.
  • Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various pathogens, indicating potential use in treating infections.
  • Enzyme Inhibition : Notably, some derivatives have been reported to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting a role in cognitive health.

In Vitro Studies

  • Acetylcholinesterase Inhibition : A study showed that benzamide derivatives with similar structures demonstrated IC50 values ranging from 0.09 μM to 3 μM against AChE, indicating strong inhibitory potential .
  • Neuroprotective Effects : Another investigation found that certain coumarin derivatives protected neuronal cells from hydrogen peroxide-induced damage, highlighting their neuroprotective capabilities .

Case Studies

Several case studies have focused on the therapeutic potential of coumarin derivatives:

StudyCompoundTargetIC50 Value (μM)Findings
This compoundAChETBDPotential neuroprotective agent
Coumarin Derivative XMAO-B0.27Significant inhibitor with multitarget interest
Coumarin Derivative YAntimicrobialTBDEffective against Gram-positive bacteria

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